molecular formula C16H20F3NO4S B2399304 3-((Tetrahydrofuran-3-yl)methoxy)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine CAS No. 2320851-93-0

3-((Tetrahydrofuran-3-yl)methoxy)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine

Cat. No. B2399304
CAS RN: 2320851-93-0
M. Wt: 379.39
InChI Key: NTHCIPNXPNOIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a tetrahydrofuran group, a methoxy group, a benzyl group with a trifluoromethyl substituent, and a sulfonyl group attached to an azetidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydrofuran ring, the methoxy group, the benzyl group, and the sulfonyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the tetrahydrofuran ring might undergo reactions typical of ethers, while the sulfonyl group might participate in reactions typical of sulfones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar benzyl group might give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Synthesis and Reactivity

  • Study of Reaction Factors: A study analyzed the factors influencing the product ratio in Lewis acid-mediated condensation reactions involving similar structures, highlighting the importance of reaction conditions such as solvent type and reaction time (Díaz-Gavilán et al., 2006).
  • Azetidinones Synthesis: Another research focused on the design of 2-azetidinones scaffolds, which are integral to developing compounds with high biological and pharmacological potencies, showcasing the versatility of azetidine-based structures in medicinal chemistry (Jagannadham et al., 2019).
  • Cryo-electrochemistry Application: Cryo-electrochemistry in tetrahydrofuran (THF) was applied to study the electrochemical reduction of phenyl sulfone, demonstrating the utility of THF as a solvent in exploring the reductive cleavage of sulfone-based compounds (Fietkau et al., 2006).

Chemical Properties and Interactions

  • Sulfonamido Azetidines: Research on the synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines from 2-(bromomethyl)- or 2-(sulfonyloxymethyl)aziridines revealed a regio- and stereocontrolled synthesis pathway, indicating the chemical versatility and potential for creating structurally diverse compounds (Karikomi et al., 2008).
  • Imido-Ylide Cycloaddition: A study on the synthesis of chiral tetrasubstituted azetidines via asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition with metallo-enolcarbenes highlights advanced synthetic strategies for constructing complex and chiral azetidine frameworks (Marichev et al., 2019).

properties

IUPAC Name

3-(oxolan-3-ylmethoxy)-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4S/c17-16(18,19)14-3-1-2-12(6-14)11-25(21,22)20-7-15(8-20)24-10-13-4-5-23-9-13/h1-3,6,13,15H,4-5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHCIPNXPNOIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Tetrahydrofuran-3-yl)methoxy)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.